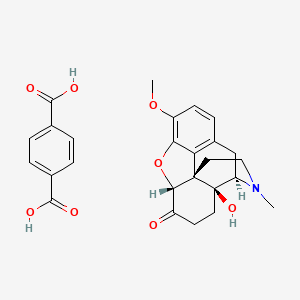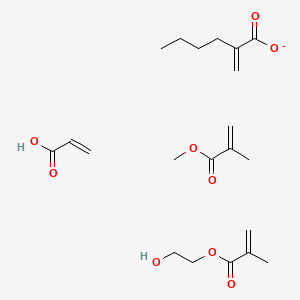![molecular formula C10H18INO B13757726 9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide](/img/structure/B13757726.png)
9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide is a chemical compound with the molecular formula C9H17IN2O. It is known for its unique bicyclic structure, which includes a quaternary ammonium group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide typically involves the reaction of a bicyclic ketone with a methylating agent and an iodide source. One common method includes the following steps:
Starting Material: A bicyclic ketone such as 9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one.
Methylation: The ketone is reacted with a methylating agent like methyl iodide under basic conditions to form the quaternary ammonium iodide.
Purification: The product is purified using recrystallization or chromatography techniques to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide undergoes various chemical reactions, including:
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and catalysis.
Biology: The compound is used in studies involving ion channels and neurotransmitter receptors due to its quaternary ammonium group.
Medicine: Research into its potential therapeutic applications, including as an antimicrobial or antineoplastic agent, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide exerts its effects involves its interaction with molecular targets such as ion channels and receptors. The quaternary ammonium group can bind to specific sites, modulating the activity of these targets and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 9,9-Dimethyl-3-oxa-9-azoniabicyclo[3.3.1]nonane iodide
- 11,11-Dimethyl-4-oxo-3-aza-11-azoniabicyclo[4.4.1]undecane iodide
- 10,10-Dimethyl-4-oxo-8-oxa-3-aza-10-azoniabicyclo[4.3.1]decane iodide
Uniqueness
9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide is unique due to its specific bicyclic structure and the presence of a quaternary ammonium group. This combination of features gives it distinct chemical and biological properties, making it valuable in various research applications.
Properties
Molecular Formula |
C10H18INO |
|---|---|
Molecular Weight |
295.16 g/mol |
IUPAC Name |
9,9-dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide |
InChI |
InChI=1S/C10H18NO.HI/c1-11(2)8-3-4-9(11)7-10(12)6-5-8;/h8-9H,3-7H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
YUAYBULMKMQERP-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(C2CCC1CC(=O)CC2)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


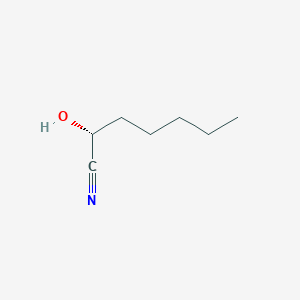
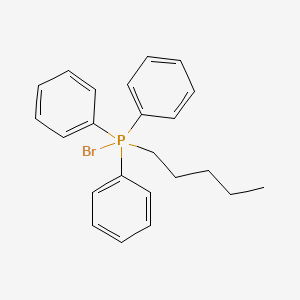
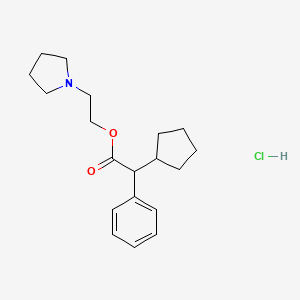
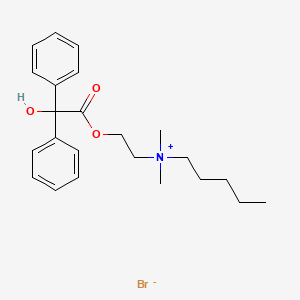

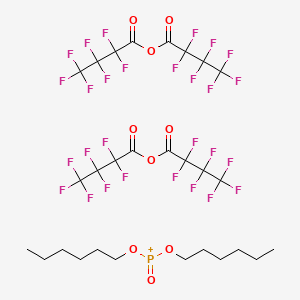
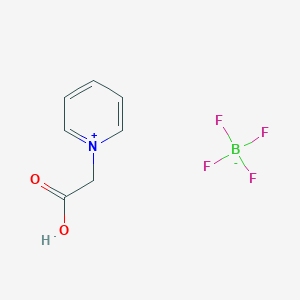
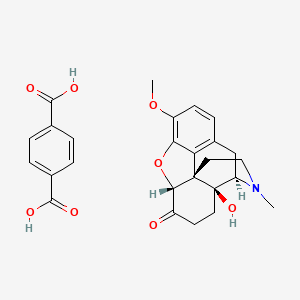
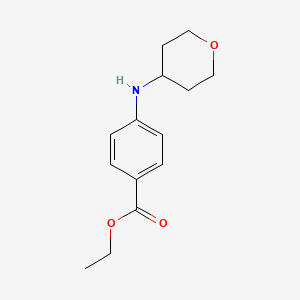

![3-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13757718.png)
![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B13757724.png)
